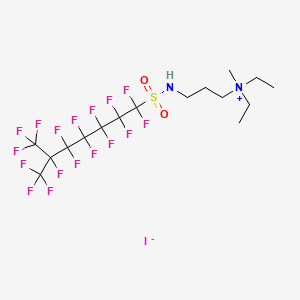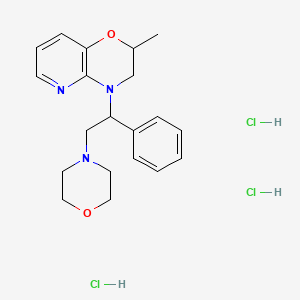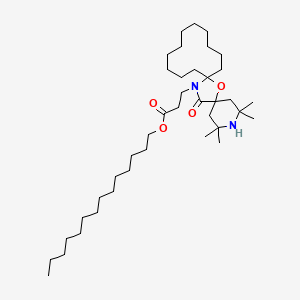
Dinotefuran, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinotefuran, ®- is a neonicotinoid insecticide developed by Mitsui Chemicals. It belongs to the nitroguanidine class and is known for its broad-spectrum insecticidal activity. Dinotefuran acts as an agonist of insect nicotinic acetylcholine receptors, affecting the nervous system of pests .
Preparation Methods
The synthesis of dinotefuran involves several steps. One method includes the reaction of 2-methyl-3-nitroguanidine with 1,3-dichloro-2-propanol under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-chloropyridine to yield dinotefuran . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Dinotefuran undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of dinotefuran can occur in the presence of OH⁻, H₂O, and H₃O⁺, leading to different degradation pathways . Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are typically simpler organic compounds that result from the breakdown of the dinotefuran molecule .
Scientific Research Applications
Dinotefuran has numerous scientific research applications. In agriculture, it is used to control a wide range of pests, including aphids, whiteflies, and beetles . Its low mammalian toxicity makes it a suitable candidate for public health applications, such as controlling mosquito populations . Additionally, dinotefuran is being explored for use in nanocarrier pesticide delivery systems, which can enhance its bioactivity and reduce pesticide residue .
Mechanism of Action
Dinotefuran exerts its effects by binding to nicotinic acetylcholine receptors in the nervous system of insects. This binding disrupts normal neural transmission, leading to the cessation of feeding and eventual death of the insect . Unlike other insecticides, dinotefuran does not inhibit cholinesterase or interfere with sodium channels, making its mode of action unique .
Comparison with Similar Compounds
Dinotefuran is often compared to other neonicotinoid insecticides such as imidacloprid, thiamethoxam, and nitenpyram . While all these compounds share a similar mode of action, dinotefuran is unique in its chemical structure, which lacks chlorine atoms and aromatic rings . This structural difference contributes to its distinct hydrolysis mechanism and potentially lower environmental impact .
Properties
CAS No. |
406466-53-3 |
|---|---|
Molecular Formula |
C7H14N4O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-methyl-2-nitro-3-[[(3R)-oxolan-3-yl]methyl]guanidine |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/t6-/m1/s1 |
InChI Key |
YKBZOVFACRVRJN-ZCFIWIBFSA-N |
Isomeric SMILES |
CNC(=N[N+](=O)[O-])NC[C@H]1CCOC1 |
Canonical SMILES |
CNC(=N[N+](=O)[O-])NCC1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)





![4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol](/img/structure/B12710861.png)







